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Introduction

DSP-2230, also known as ANP-230, is a potent, orally bioavailable small molecule inhibitor of
the voltage-gated sodium channels (VGSCs) Navl.7, Nav1.8, and Nav1.9.[1][2][3] These
channels are predominantly expressed in peripheral sensory neurons and are critical mediators
of pain signaling. Gain-of-function mutations in the genes encoding these channels have been
linked to various inherited pain syndromes, making them attractive therapeutic targets for the
treatment of neuropathic pain.[4][5][6] DSP-2230 has demonstrated efficacy in preclinical
models of neuropathic and inflammatory pain and has been investigated in Phase 1 and Phase
1/2 clinical trials.[4][7][8][9] These application notes provide a comprehensive overview of DSP-
2230's mechanism of action, protocols for its use in preclinical research, and a summary of
available data.

Mechanism of Action

DSP-2230 exerts its analgesic effects by blocking the flow of sodium ions through the Nav1.7,
Nav1.8, and Nav1.9 channels. This inhibition reduces the hyperexcitability of nociceptive
neurons, thereby dampening the propagation of pain signals.[1][3] Notably, DSP-2230 exhibits
a "tonic block™ mechanism of action, meaning its inhibitory effect is independent of the
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channel's state (resting, open, or inactivated) and firing frequency. This characteristic
distinguishes it from some other sodium channel blockers.[9]

Signaling Pathways

The following diagrams illustrate the role of Nav1.7, Nav1.8, and Nav1.9 in neuropathic pain
signaling and the point of intervention for DSP-2230.
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Caption: Role of Nav1.7 in initiating pain signals.
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Caption: Role of Nav1.8 in maintaining neuronal hyperexcitability.
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Caption: Role of Nav1.9 in setting the threshold for firing.

Data Presentation

Table 1: In Vitro Inhibitory Activity of DSP-2230

Target IC50 (pM)
Navl.7 7.1
Navl.8 114
Navl1.9 6.7

Data sourced from MedChemExpress.[1][3]

Table 2: Preclinical Efficacy of DSP-2230 in Rodent Models of Neuropathic Pain
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Animal Model Dosing Regimen Key Findings Reference
Reduced thermal and
R222S mutant mice mechanical
o 3-30 mg/kg, p.o., once )
(model for episodic ) hyperalgesia. [1]
] daily for 6 days )
pain syndrome) Increased latency time
in the hot plate test.
Demonstrated
analgesic efficacy.
Increased potency
Various neuropathic with repeated
and inflammatory pain  Dose-dependent administration. [9]

models

Potentiated the anti-
allodynic effects of
pregabalin and

morphine.

Table 3: Overview of Clinical Trials for DSP-2230 (ANP-230)
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BENGHE

] Study o
Phase Status Population L Key Findings
Objectives
Assess safety, Tolerable safety
tolerability, and profile observed.
pharmacokinetic Detailed
Healthy ] o
Phase 1 Completed s of single and pharmacokinetic
Volunteers . .
multiple data not publicly
ascending available.[4][5]
doses. [10][11]
Investigate the
pharmacodynami  Study completed;
Healthy Male c effect using detailed results
Phase 1 Completed ) o )
Subjects capsaicin and not publicly
UVB-induced available.[12]
pain models.
Evaluate safety,
Patients with ]
L . L efficacy, and .
Phase 1/2 Recruiting infantile episodic Ongoing.[4][6][7]

limb pain

pharmacokinetic

S.

Note: Detailed
guantitative
results from the
completed Phase
1 studies are not
publicly
available.

Experimental Protocols

The following are generalized protocols for common preclinical assays used to evaluate the
efficacy of analgesic compounds like DSP-2230. Researchers should adapt these protocols
based on their specific experimental design and institutional guidelines.

1. Hot Plate Test for Thermal Hyperalgesia
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This test assesses the response to a thermal pain stimulus.
o Apparatus: A commercially available hot plate apparatus with precise temperature control.

e Procedure:

[¢]

Set the hot plate temperature to a constant, noxious level (e.g., 55 £ 0.5°C).

o Gently place the animal (mouse or rat) on the hot plate and immediately start a timer.
o Observe the animal for signs of pain, such as licking of the hind paws or jumping.

o Stop the timer at the first sign of a pain response and record the latency.

o To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established, after
which the animal is removed from the plate regardless of its response.

o Administer DSP-2230 or vehicle control at the desired dose and route (e.g., 3-30 mg/kg,
p.o.).

o Repeat the hot plate test at various time points after drug administration to determine the
time course of the analgesic effect.

2. Von Frey Test for Mechanical Allodynia

This test measures the sensitivity to a mechanical stimulus.

o Apparatus: A set of calibrated von Frey filaments of varying stiffness.
e Procedure:

o Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for
at least 30 minutes.

o Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament
of low stiffness.

o Apply the filament with enough force to cause it to bend slightly and hold for 3-5 seconds.
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o A positive response is a sharp withdrawal of the paw.

o Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is no
response, the next stiffer filament is used. If there is a response, a less stiff filament is
used.

o Administer DSP-2230 or vehicle control.

o Measure the paw withdrawal threshold at different time points after drug administration. An
increase in the withdrawal threshold indicates an anti-allodynic effect.

3. Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the ionic currents through Nav1.7, Nav1.8, and Nav1.9
channels in isolated dorsal root ganglion (DRG) neurons.

e Preparation:

o Isolate DRG neurons from rodents.

o Culture the neurons for a sufficient period to allow for recovery and adherence.
e Recording:

o Use a glass micropipette with a small tip diameter (1-2 um) filled with an appropriate
intracellular solution to form a high-resistance seal (>1 GQ) with the cell membrane.

o Rupture the membrane patch to achieve the whole-cell configuration.

o Use a voltage-clamp amplifier to control the membrane potential and record the sodium
currents.

o Apply voltage steps to elicit channel opening and record the resulting currents.

o Perfuse the cells with an extracellular solution containing DSP-2230 at various
concentrations to determine its effect on the sodium currents.
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o Analyze the data to determine the IC50 of DSP-2230 for each channel subtype and to
characterize the nature of the block (e.g., tonic, use-dependent).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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